
1-Meth-ylcyclohexenecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-Methylcyclohexenecarboxylic acid ethyl ester often involves complex chemical reactions, including ring-closing metathesis and diastereoselective Grignard reactions. These processes are crucial for creating functionalized cyclohexene skeletons, as demonstrated in the synthesis of similar compounds (Cong & Yao, 2006). Moreover, the use of readily available starting materials, such as L-serine, highlights the efficiency and creativity in the synthetic approach to these structures.
Molecular Structure Analysis
The molecular structure of derivatives similar to 1-Methylcyclohexenecarboxylic acid ethyl ester, particularly those with a cyclohexene skeleton, has been elucidated through methods such as two-dimensional NMR studies. These studies confirm the absolute configurations of key intermediates, showcasing the intricate details of the compound's molecular framework (Cong & Yao, 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-Methylcyclohexenecarboxylic acid ethyl ester are characterized by their stereospecificity. For instance, the stereospecific conversion of related compounds to produce specific ethylene or butene structures indicates a highly controlled chemical behavior, which is essential for understanding the compound's reactivity and potential applications (Hoffman et al., 1982).
Physical Properties Analysis
The physical properties of derivatives of cyclohexene-carboxylic acids, including melting points, boiling points, and solubility, are influenced by their molecular structure. For example, mesomorphic derivatives exhibit specific nematic-isotropic transition temperatures, indicating the role of molecular design in dictating the physical state and transitions of these compounds (Bezborodov & Lapanik, 1992).
Chemical Properties Analysis
The chemical properties of compounds like 1-Methylcyclohexenecarboxylic acid ethyl ester are often explored through their reactivity in various chemical environments. For instance, the ability to undergo C–C bond cleavage under specific conditions highlights the compound's reactivity and potential for further chemical manipulation (Burger, Erne-Zellweger, & Mayerl, 1987).
科学的研究の応用
1. Muscarinic Receptor Binding
1-Methylcyclohexenecarboxylic acid ethyl ester, through its related compounds, has been studied for its binding pattern with muscarinic receptors. These compounds exhibit variations in affinity based on their stereochemical configurations, influencing their interaction with muscarinic receptors, which are significant in pharmacological research (Barbier et al., 1995).
2. Synthesis of Hepatitis C Virus Inhibitors
The compound has been used in the asymmetric synthesis of key intermediates for hepatitis C virus inhibitors. This involves stereoselective cyclopropanation processes, highlighting its potential in the synthesis of antiviral agents (Belyk et al., 2010).
3. Functionalized Cyclohexene Skeleton Synthesis
It is also involved in the synthesis of functionalized cyclohexene skeletons, like in the case of GS4104, which are crucial in medicinal chemistry for developing novel therapeutic agents (Cong & Yao, 2006).
4. In Polymer Chemistry
This compound plays a role in the synthesis of ester-functionalized polycarbonates, contributing to advancements in materials science, particularly in the development of polymers with specific properties (Duchateau et al., 2006).
特性
IUPAC Name |
ethyl 1-methylcyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-12-9(11)10(2)7-5-4-6-8-10/h5,7H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNXSZXHPDKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)
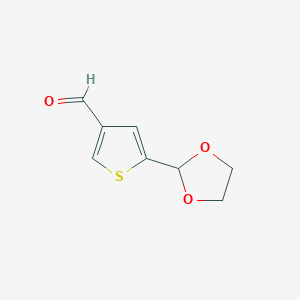
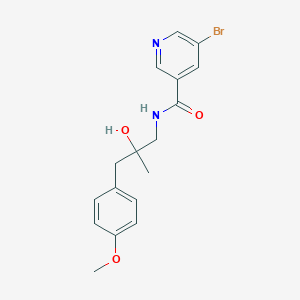
![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)
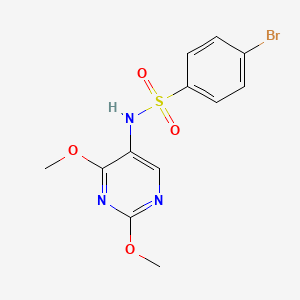

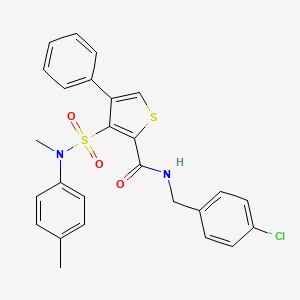
![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)
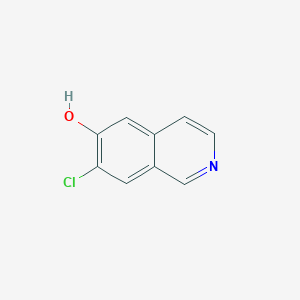
![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)
![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2494775.png)

![1-((2-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494779.png)
![N-(3-ethylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2494780.png)